molecular formula C27H36N2O2 B11705028 4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

Cat. No.: B11705028
M. Wt: 420.6 g/mol
InChI Key: PZZHERBAKCYTRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-heptylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-phenylcyclohexylcarbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide stands out due to its unique combination of a heptyl chain, phenylcyclohexyl group, and benzohydrazide moiety. This structure provides distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C27H36N2O2

Molecular Weight

420.6 g/mol

IUPAC Name

4-heptyl-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide

InChI

InChI=1S/C27H36N2O2/c1-2-3-4-5-7-10-21-13-15-24(16-14-21)26(30)28-29-27(31)25-19-17-23(18-20-25)22-11-8-6-9-12-22/h6,8-9,11-16,23,25H,2-5,7,10,17-20H2,1H3,(H,28,30)(H,29,31)

InChI Key

PZZHERBAKCYTRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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